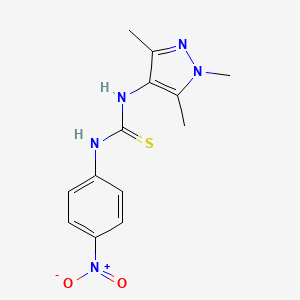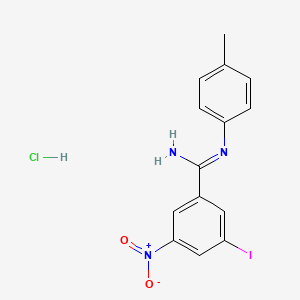![molecular formula C19H24N2O4 B4128957 N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4128957.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
Vue d'ensemble
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as DMPEA-MPDU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The exact mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea is not yet fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been found to modulate the expression of certain genes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In terms of physiological effects, N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea has been found to reduce inflammation, protect against oxidative stress, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea for lab experiments is its relatively low toxicity. Additionally, it has been found to be stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Orientations Futures
There are numerous potential future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore its potential as an anti-inflammatory and antioxidant agent, as well as its potential for use in cancer treatment. Finally, research could focus on developing more efficient synthesis methods for N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea, which would enable larger-scale production and facilitate further research.
Applications De Recherche Scientifique
N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit a range of effects, including anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-12-6-8-16(23-3)15(10-12)21-19(22)20-13(2)14-7-9-17(24-4)18(11-14)25-5/h6-11,13H,1-5H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWFRXNLPPQTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4128876.png)
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4128883.png)
![4-({[(4-fluoro-2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128890.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl 4-cyano-2-fluorobenzoate](/img/structure/B4128898.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide](/img/structure/B4128900.png)
![methyl 5-ethyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate hydrochloride](/img/structure/B4128911.png)
![2-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4128912.png)
![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4128934.png)

![methyl 2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4128942.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide](/img/structure/B4128945.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4128953.png)

